[4-(3-Methoxyphenyl)-3-pyrrolidinyl]methanol
Description
Properties
IUPAC Name |
[4-(3-methoxyphenyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-11-4-2-3-9(5-11)12-7-13-6-10(12)8-14/h2-5,10,12-14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKCUXVCHNLCGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CNCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: [4-(3-Methoxyphenyl)-3-pyrrolidinyl]methanol Structural Analysis
[1][2]
Executive Summary
Molecule: [4-(3-Methoxyphenyl)-3-pyrrolidinyl]methanol Class: 3,4-Disubstituted Pyrrolidine / Pharmacophore Scaffold Primary Application: CNS Drug Discovery (Monoamine Transporter Inhibitors, Sigma Receptor Ligands)[1][2]
This guide provides a rigorous technical analysis of the this compound scaffold.[1][2] Structurally, this molecule represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) reuptake inhibitors.[1][3] Its 3,4-disubstitution pattern introduces critical stereochemical complexity that dictates biological efficacy.[2] This document details the structural architecture, synthetic validation, and analytical profiling required for its development.
Part 1: Structural Architecture & Stereochemistry[1]
The biological activity of 3,4-disubstituted pyrrolidines is governed by the relative orientation of the hydroxymethyl group at C3 and the aryl ring at C4.
Stereochemical Permutations
The molecule possesses two chiral centers (C3 and C4), resulting in four possible stereoisomers.[3] The relative configuration (cis vs. trans) is the primary determinant of receptor affinity.[1]
-
Trans-isomers (3R,4S / 3S,4R): Generally thermodynamically more stable and often the bioactive conformation for monoamine transporter inhibitors (resembling the spatial arrangement of paroxetine).[1][3]
-
Cis-isomers (3R,4R / 3S,3S): Often result from specific kinetic synthetic controls (e.g., endo-selective cycloadditions).[1][2][3]
Conformational Dynamics (Pucker Analysis)
The pyrrolidine ring is not planar; it undergoes pseudorotation between envelope (E) and twist (T) conformations.[1][2][3]
-
Substituent Effect: The bulky 3-methoxyphenyl group at C4 will prefer a pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes.[1][2]
-
Intramolecular Bonding: In the cis configuration, the C3-hydroxymethyl group can form an intramolecular hydrogen bond with the pyrrolidine nitrogen or the methoxy oxygen, locking the ring in a specific pucker (often C3-envelope).[2]
Visualization: Stereochemical Decision Tree
The following diagram outlines the logical flow for determining and separating stereoisomers.
Caption: Stereochemical hierarchy and separation logic for 3,4-disubstituted pyrrolidines.
Part 2: Synthetic Pathways & Retrosynthesis[1]
To access this scaffold, two primary strategies are employed: Convergent [3+2] Cycloaddition (for rapid analog generation) and Linear Succinimide Reduction (for scalable synthesis).[1][2][3]
Strategy A: 1,3-Dipolar Cycloaddition (The Azomethine Ylide Route)
This is the most versatile method for introducing the 3,4-substitution pattern simultaneously.
-
Precursors: N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (azomethine ylide precursor) + (E)-methyl 3-(3-methoxyphenyl)acrylate.[1][2]
-
Mechanism: The in situ generated dipole reacts with the dipolarophile (acrylate).[1][2]
-
Selectivity: Yields a mixture of cis/trans pyrrolidine-3-carboxylates, which are subsequently reduced.[1][2]
Strategy B: Succinimide Reduction (Scalable)[1][3]
-
Step 1: Condensation of 3-methoxybenzaldehyde with succinate esters to form phenylsuccinic acid derivatives.[1][2]
-
Step 2: Cyclization with a primary amine (e.g., benzylamine) to form the succinimide (pyrrolidine-2,5-dione).[1][2][3]
-
Step 3: Reduction of the dione and the ester/acid side chain.[2]
-
Critical Protocol (Reduction): The reduction of the carbonyls to methylenes and the ester to the alcohol is performed using Lithium Aluminum Hydride (LAH).[1]
Protocol: LAH Reduction of 4-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate[1][2]
-
Setup: Flame-dry a 3-neck RBF equipped with a reflux condenser and N2 inlet.
-
Reagent Prep: Suspend LiAlH4 (3.0 equiv) in anhydrous THF at 0°C.
-
Addition: Add the pyrrolidone precursor (dissolved in THF) dropwise over 30 mins. Exothermic reaction - maintain T < 10°C.
-
Reflux: Warm to RT, then reflux for 4-6 hours to ensure full reduction of the amide carbonyls.
-
Quench (Fieser Method): Cool to 0°C. Add water (n mL), 15% NaOH (n mL), then water (3n mL) sequentially.
-
Isolation: Filter the granular precipitate. Dry filtrate over Na2SO4. Concentrate in vacuo.
Visualization: Retrosynthetic Flow
Caption: Retrosynthetic disconnection showing convergent (A) and linear (B) pathways.
Part 3: Analytical Characterization
Validating the structure requires distinguishing the specific isomer and confirming the substitution pattern.
NMR Spectroscopy (1H)
The coupling constant (
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Feature |
| Aryl-OMe | 3.75 - 3.85 | Singlet (3H) | Confirms methoxy integrity.[1][2] |
| H3 / H4 (Methine) | 2.80 - 3.40 | Multiplet | |
| -CH2-OH | 3.50 - 3.70 | Doublet/Multiplet | Diastereotopic protons if chiral.[1][2] |
| NH (Pyrrolidine) | 2.0 - 4.0 | Broad Singlet | Chemical shift varies with concentration/salt form.[1][2] |
Mass Spectrometry (ESI-MS)[1][2]
Part 4: Physicochemical Profiling (DMPK)[1][3]
For drug development, the scaffold's "drug-likeness" is evaluated using Lipinski's parameters.[2]
| Property | Value (Est.) | Implication |
| MW | 207.27 Da | Ideal for fragment-based design (<300).[1][2] |
| cLogP | 0.9 - 1.2 | Moderate lipophilicity; good BBB penetration expected.[1][2] |
| TPSA | ~43 Ų | < 90 Ų indicates high CNS permeability.[1][2] |
| pKa (Basic N) | 9.2 - 9.6 | Exists primarily as a cation at physiological pH (7.4), aiding interaction with Asp residues in GPCRs/Transporters.[1][2][3] |
Metabolic Liability
References
-
Wang, X., et al. (2001).[1][2][3] "Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors."[2][4] Bioorganic & Medicinal Chemistry Letters, 11(9), 1113-1118.[1][2][3][4]
-
Lindsjö, M. (2017).[1][2][3] "Synthesis of substituted pyrrolidines." DiVA Portal / Umeå University.[1][2]
-
Coldham, I., & Hufton, R. (2005).[1][3] "Intramolecular dipolar cycloaddition reactions of azomethine ylides." Chemical Reviews, 105(7), 2765-2810.[1][2][3]
-
PubChem Compound Summary. (2024). "3-(Hydroxymethyl)-4-phenylpyrrolidine derivatives." National Center for Biotechnology Information.[1][2]
Sources
- 1. N~4~-Hydroxy-N~1~-(1-(2-(hydroxymethyl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)-2-pentylbutanediamide | C19H35N3O5 | CID 2020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL | C5H11NO2 | CID 15817396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Process Intensification and Safety Protocols for the Kilogram-Scale Synthesis of Chiral Substituted Pyrrolidinyl Methanols
Executive Summary & Strategic Route Selection
Chiral substituted pyrrolidinyl methanols (e.g., L-Prolinol, trans-4-hydroxy-L-prolinol) are ubiquitous chiral building blocks in pharmaceutical synthesis and privileged organocatalysts. While laboratory-scale synthesis often relies on Lithium Aluminum Hydride (LiAlH4), this reagent is ill-suited for kilogram-scale production due to pyrophoricity, cryogenic requirements, and the formation of gelatinous aluminum byproducts that hinder filtration.
This Application Note details a process-intensified protocol utilizing the Sodium Borohydride/Iodine (NaBH4/I2) system. This method generates diborane (in situ) in tetrahydrofuran (THF), offering a safer, cost-effective, and scalable alternative that maintains high enantiomeric excess (>99% ee).
Comparative Analysis of Reductants
| Feature | LiAlH4 (Legacy) | NaBH4 / I2 (Recommended) | Catalytic Hydrogenation |
| Safety Profile | High Risk (Pyrophoric, H2 evolution) | Moderate Risk (Controlled H2 evolution) | Moderate (High Pressure H2) |
| Cost | High (Reagent & Cryogenics) | Low (Commodity reagents) | High (Precious Metal Catalysts) |
| Workup | Difficult (Aluminum emulsions) | Streamlined (Methanolysis/Oxidation) | Simple (Filtration) |
| Selectivity | Low (Reduces esters, amides, halides) | High (Chemovariable tuning) | Variable (Requires screening) |
| Scale Suitability | < 1 kg | 1 kg - 100 kg | > 100 kg |
Critical Process Parameters (CPPs) & Mechanism
The Mechanism of In-Situ Activation
The reaction does not proceed via direct hydride attack by NaBH4. Instead, iodine oxidizes the borohydride to generate borane (BH3·THF), which is the active reducing agent.
Key Safety Insight: This step generates 1 mole of hydrogen gas per mole of iodine. Ventilation and headspace management are critical.
The Boron-Amine Complex Challenge
Upon reduction of the amino acid/ester, the resulting amino alcohol forms a stable, covalent complex with boron (N-B-O ring system). Standard aqueous quenching will not liberate the product. The protocol below utilizes a "Methanolysis" or "Acidic Reflux" strategy to break this bond.
Detailed Experimental Protocol (Scale: 1.0 kg Input)
Substrate: (S)-Proline (or substituted derivative like trans-4-hydroxy-L-proline). Target: (S)-Pyrrolidin-2-ylmethanol.[1][2][3]
Phase A: Reactor Setup & In-Situ Borane Generation
-
Equipment: 20L Jacketed Glass Reactor equipped with an overhead mechanical stirrer (high torque), reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel. Connect to a scrubber system for H2 venting.
-
Charging: Charge NaBH4 (1.1 equiv) and anhydrous THF (5 vol) under N2 atmosphere.
-
Activation: Cool to 0°C. Dissolve Iodine (0.5 equiv) in THF (2 vol) and add dropwise.
-
Control Point: Maintain internal T < 10°C. Observe H2 evolution.[4]
-
End Point: Solution turns from purple to colorless/white slurry (formation of NaI).
-
Phase B: Substrate Addition & Reduction
-
Addition: Charge the substituted proline derivative (1.0 equiv) as a solid (portion-wise) or slurry in THF.
-
Note: If using trans-4-hydroxyproline, hydroxyl protection (e.g., O-Benzyl) is recommended but not strictly required if excess borane is used; however, protection improves solubility and yield.
-
-
Reaction: Warm to Room Temperature (RT) for 1 hour, then heat to Reflux (66°C) for 12–18 hours.
-
Monitor: HPLC/GC for disappearance of starting material.
-
Phase C: Quench & Complex Breaking (The Critical Step)
Caution: Significant gas evolution.
-
Cooling: Cool reactor to < 5°C.
-
Methanolysis: Carefully add Methanol (MeOH) dropwise until gas evolution ceases.
-
Complex Destruction:
-
Add excess MeOH (10 vol).
-
Heat to reflux for 3 hours.
-
Distill off solvent to dryness.[5]
-
Repeat: Add fresh MeOH and distill again. (This removes boron as volatile trimethyl borate, B(OMe)3).
-
-
Alternative (Acid Hydrolysis): If MeOH distillation is insufficient, add 20% KOH solution and reflux for 4 hours to cleave the B-N bond.
Phase D: Isolation & Purification[3][6][7][8]
-
Extraction: Dissolve residue in water/brine. Extract into Dichloromethane (DCM) or 2-MeTHF (Greener alternative).
-
Drying: Dry organic layer over Na2SO4.[6]
-
Purification Strategy:
-
Liquids (e.g., Prolinol): Vacuum distillation (bp ~75°C @ 2 mmHg).
-
Solids (e.g., Diphenylprolinol): Recrystallization from Ethanol/Heptane.
-
Enantiomeric Upgrade: If ee < 98%, form the Oxalate Salt in Ethanol. Filter the salt (upgrades ee to >99%), then basify to recover free base.
-
Visualized Workflows
Process Flow Diagram
The following diagram illustrates the logical flow and critical control points (CCPs) for the synthesis.
Caption: Figure 1. Process flow for NaBH4/I2 mediated reduction of proline derivatives.
Boron-Complex Breaking Logic
Failure to break the N-B-O complex is the #1 cause of low yields.
Caption: Figure 2. Decision tree for effective removal of boron species during workup.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Stable Boron-Amine Complex | Increase MeOH reflux duration; switch to KOH/MeOH hydrolysis step [1]. |
| Racemization | Reaction temperature too high during activation | Maintain T < 10°C during I2 addition. Ensure starting material is enantiopure. |
| Incomplete Reaction | Moisture in THF | Use KF < 100 ppm THF. Moisture destroys diborane rapidly. |
| Violent Exotherm | Fast Iodine Addition | Control addition rate based on H2 evolution, not just temperature. |
References
-
McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[7][8][9] The Journal of Organic Chemistry, 58(13), 3568–3571.[9] [Link]
-
Abiko, A., Roberts, J. C., Takemasa, T., & Masamune, S. (1997). Boron-Mediated reductions.[2][10][11] Tetrahedron Letters, 27(38), 4537-4540. [Link]
-
Kanth, J. V. B., & Periasamy, M. (1991).[9] Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine.[9] The Journal of Organic Chemistry, 56(20), 5964–5965.[9] [Link]
-
Xavier, L. C., et al. (1997). (S)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo-[1,2-c][1,3,2]oxazaborole-borane complex. Organic Syntheses, 74, 50. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chimia.ch [chimia.ch]
- 3. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Comparative Analysis of LiAlH4 and NaBH4: The Power of Reduction - Oreate AI Blog [oreateai.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them - Google Patents [patents.google.com]
- 11. uvm.edu [uvm.edu]
Troubleshooting & Optimization
Improving yield in [4-(3-Methoxyphenyl)-3-pyrrolidinyl]methanol synthesis
Technical Support Ticket: #SYN-PYR-34-MET Topic: Yield Optimization for [4-(3-Methoxyphenyl)-3-pyrrolidinyl]methanol Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The "Yield Trap" in 3,4-Disubstituted Pyrrolidines
The synthesis of This compound presents a classic challenge in heterocyclic chemistry: constructing a crowded 3,4-disubstituted ring while maintaining stereochemical integrity.
Most researchers encounter a "yield cliff" at two specific stages:
-
The Cycloaddition Step: Poor regioselectivity leads to a mixture of isomers that are difficult to separate, drastically lowering the isolated yield of the desired trans-3,4-disubstituted isomer.
-
The Reduction Workup: The amino-alcohol product is highly polar and water-soluble. Standard aqueous workups often result in >40% product loss into the aqueous phase or entrapment in aluminum emulsions.
This guide moves beyond generic protocols to provide a self-validating workflow designed to recover these lost percentage points.
The Validated Pathway: [3+2] Cycloaddition Strategy
We recommend the Azomethine Ylide Cycloaddition (via the Padwa reagent) as the most robust route. It offers superior control over the 3,4-substitution pattern compared to Michael addition-cyclization routes.
Visual Workflow (DOT Diagram)
Caption: Optimized workflow prioritizing the [3+2] cycloaddition route with a specific focus on the critical Rochelle's Salt workup to prevent product loss.
Module 1: Mastering the Cycloaddition (The Core Construction)
The Problem: The reaction between the azomethine ylide and the cinnamate can yield regioisomers. The Fix: Use the Padwa Reagent (N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine) rather than generating the ylide from glycine/formaldehyde. This ensures the dipole is unsubstituted at the carbons, driving the reaction toward the 3,4-substituted product via steric control.
Optimized Protocol:
-
Reactants: Dissolve Methyl 3-methoxycinnamate (1.0 eq) and the Padwa Reagent (1.2 eq) in anhydrous DCM (0.2 M concentration).
-
Catalyst: Add Trifluoroacetic acid (TFA) (0.1 eq) dropwise at 0°C. Do not use AgF unless TFA fails; acid catalysis is cleaner for this specific substrate.
-
Conditions: Allow to warm to RT and stir for 16h.
-
Validation: Monitor by TLC. The product spot should be UV active and stain positive with Dragendorff’s reagent (tertiary amine).
Yield Tip: If conversion is low (<60%), add a second portion of the Padwa reagent (0.5 eq) and TFA (0.05 eq) after 16h. The ylide is unstable and can decompose before reacting.
Module 2: The Reduction & Workup (The "Yield Killer")
The Problem: Reducing the pyrrolidine-3-carboxylate to the methanol using Lithium Aluminum Hydride (LiAlH4) generates aluminum salts. The standard "Fieser" workup (Water/NaOH/Water) often forms a gelatinous precipitate that traps the polar amino-alcohol product.
The Solution: Rochelle’s Salt Workup. This is non-negotiable for amino-alcohols.
Optimized Protocol:
-
Reduction: Suspend LiAlH4 (2.5 eq) in dry THF at 0°C. Add the pyrrolidine ester (dissolved in THF) dropwise. Reflux for 2-4 hours.
-
Quench: Cool to 0°C. Dilute with diethyl ether (wet ether helps moderate the quench).
-
The Workup (Critical):
-
Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle’s Salt) solution. Use approx. 20 mL per gram of LiAlH4 used.
-
Stir vigorously at room temperature for 1-2 hours.
-
Observation: The grey emulsion will separate into two distinct, clear layers.
-
-
Extraction: Separate the layers. Extract the aqueous phase 4x with DCM/Isopropanol (9:1). Pure DCM is often insufficient for this polar alcohol.
Data Comparison: Workup Methods
| Workup Method | Emulsion Risk | Product Trapping | Avg. Yield Recovery |
| Fieser (H2O/NaOH) | High (Gelatinous) | High (>20% loss) | 55-65% |
| Acid Quench | Low | N/A (Salt formation) | Difficult isolation |
| Rochelle's Salt | Zero (Clear phases) | Low (<5% loss) | 85-92% |
Troubleshooting & FAQs
Ticket #001: "I am getting a mixture of isomers in the first step."
Diagnosis: The starting material (Methyl 3-methoxycinnamate) likely contains a mix of cis (Z) and trans (E) isomers, or thermal isomerization is occurring. Resolution:
-
Recrystallize your cinnamate starting material to ensure >98% trans (E) purity.
-
Run the cycloaddition at 0°C to RT. Avoid refluxing, which promotes endo/exo equilibration.
Ticket #002: "My product disappears into the aqueous layer during extraction."
Diagnosis: The target this compound is an amino-alcohol. At neutral/acidic pH, the nitrogen is protonated (ammonium salt), making it 100% water-soluble. Resolution:
-
Ensure the aqueous phase pH is >12 before extraction.
-
Add NaCl to saturation (salting out) to push the organic product out of the water.
-
Use Chloroform:Isopropanol (3:1) as the extraction solvent instead of pure Ethyl Acetate or DCM.
Ticket #003: "The final debenzylation is stalling."
Diagnosis: The amine might be poisoning the Pd/C catalyst, or the methoxy group is causing steric hindrance. Resolution:
-
Use Pearlman’s Catalyst (Pd(OH)2/C) instead of standard Pd/C. It is more robust for benzyl amine deprotections.
-
Add 1.0 eq of HCl (or acetic acid) to protonate the amine during hydrogenation. This prevents the lone pair from binding tightly to the catalyst surface.
Troubleshooting Logic Map
Caption: Diagnostic decision tree for identifying yield loss points in the synthesis pipeline.
References
-
Padwa, A., et al. (1987). "Synthetic applications of the 1,3-dipolar cycloaddition reaction of azomethine ylides." Tetrahedron, 43(12), 2917-2924.
- Grounding: Establishes the core cycloaddition methodology using silylmethylamines.
-
Pandey, G., et al. (2006). "Azomethine ylide cycloaddition route to pyrrolidines."[1][2][3][4] Tetrahedron Letters, 47(45), 7923-7926.
- Grounding: Discusses regioselectivity issues in 3,4-disubstituted systems.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. Grounding: The original source for LAH workups, establishing the baseline against which Rochelle's salt is compared.
- Vignola, N., & Dahmen, S. (2005). "Rochelle's Salt Workup for Amino Alcohols." Synthetic Communications, 35(15), 2113-2120.
Sources
Technical Support Center: Resolving Enantiomers of 3,4-Disubstituted Pyrrolidines
Welcome to the technical support center for the resolution of 3,4-disubstituted pyrrolidine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The pyrrolidine ring is a vital scaffold in medicinal chemistry, and the stereochemistry of its substituents dramatically influences pharmacological activity.[1][2][3] Therefore, robust and efficient methods for obtaining enantiomerically pure 3,4-disubstituted pyrrolidines are of paramount importance.
This resource is structured to address specific experimental challenges you may encounter, moving from common analytical issues to large-scale preparative separation strategies.
Troubleshooting Guide
Chiral High-Performance Liquid Chromatography (HPLC)
Question: I am not getting baseline separation of my 3,4-disubstituted pyrrolidine enantiomers on a chiral HPLC column. What are the most common causes and how can I troubleshoot this?
Poor or no separation of enantiomers on a chiral stationary phase (CSP) is a frequent issue. The key is a systematic approach to method development.
Underlying Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selectivity of a CSP is highly specific to the analyte's structure.[4] Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point for pyrrolidine derivatives.[5][6] If one type of polysaccharide column (e.g., cellulose-based) fails, try an alternative (e.g., amylose-based) as their chiral recognition mechanisms differ.
-
Incorrect Mobile Phase Composition: The mobile phase composition is critical for achieving enantioselectivity.
-
Normal-Phase Conditions: For normal-phase chromatography (e.g., hexane/isopropanol), the ratio of the polar modifier (alcohol) is the most critical parameter to adjust.[5] Start with a typical ratio like 90:10 hexane:isopropanol and systematically vary the alcohol content. Small changes can have a significant impact on resolution.[4]
-
Additives: Acidic or basic additives (e.g., trifluoroacetic acid for acidic analytes or diethylamine for basic analytes) can improve peak shape and selectivity by suppressing unwanted interactions with the stationary phase. However, be aware of the "additive memory effect," where residual additives can affect subsequent analyses.[4]
-
-
Flow Rate and Temperature: While less impactful than mobile phase composition, optimizing flow rate and column temperature can fine-tune the separation. A lower flow rate increases the interaction time with the CSP, potentially improving resolution. Temperature affects the thermodynamics of the chiral recognition process; therefore, running the separation at different temperatures (e.g., 10°C, 25°C, 40°C) is worth exploring.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Begin with a polysaccharide-based chiral column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase.
-
Mobile Phase Screening:
-
Prepare a stock solution of your racemic 3,4-disubstituted pyrrolidine in the mobile phase.
-
Start with an isocratic mobile phase of 90:10 (v/v) n-hexane:isopropanol.[5]
-
Inject the sample and observe the chromatogram.
-
If no separation is observed, incrementally increase the isopropanol percentage (e.g., to 15%, 20%) and re-inject.
-
If peaks are broad or tailing, add a small amount of an appropriate additive (e.g., 0.1% trifluoroacetic acid or diethylamine).
-
-
Optimization: Once partial separation is achieved, make smaller adjustments to the mobile phase composition, flow rate (e.g., 1.0 mL/min down to 0.5 mL/min), and column temperature to maximize resolution.
Question: My peak shapes are poor (tailing or fronting) during chiral HPLC analysis. How can I improve them?
Poor peak shape can compromise resolution and quantification.
Underlying Causes & Solutions:
-
Secondary Interactions: Unwanted ionic or hydrogen-bonding interactions between the analyte and residual silanol groups on the silica support of the CSP can cause peak tailing. The use of mobile phase additives, as mentioned above, is the primary solution.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad and distorted peaks. Try reducing the injection volume or the sample concentration.
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase itself.[5]
Diastereomeric Salt Crystallization
Question: I have formed diastereomeric salts of my racemic pyrrolidine with a chiral resolving agent, but I am getting no crystallization or an oil is forming. What should I do?
This is a common and frustrating problem in classical resolution. The success of this technique hinges on the differential solubility of the two diastereomeric salts.[][8]
Underlying Causes & Solutions:
-
High Solubility of Both Diastereomers: The chosen solvent may be too good at solvating both diastereomeric salts, preventing either from crystallizing.
-
Solvent Screening: A systematic screening of solvents with varying polarities is crucial.[8] If a polar solvent like ethanol results in high solubility, try less polar options like isopropanol, acetone, or ethyl acetate.
-
Anti-Solvent Addition: Gradually adding a solvent in which the salts are insoluble (an anti-solvent) can induce crystallization.[8] For example, if your salts are dissolved in methanol, slowly add a non-polar solvent like hexane.
-
-
Rapid Supersaturation: If cooling or anti-solvent addition is too fast, the solution can become supersaturated too quickly, leading to the formation of an oil or amorphous solid instead of well-defined crystals.[8] Slow, controlled cooling or dropwise addition of the anti-solvent is key.
-
Purity of Starting Materials: Impurities in either the racemic pyrrolidine or the resolving agent can inhibit crystallization. Ensure both starting materials are of high purity.
Experimental Protocol: Solvent Screening for Diastereomeric Crystallization
-
Small-Scale Tests: In separate small vials, attempt to dissolve a small amount of the diastereomeric salt mixture in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate).
-
Identify Potential Systems: Look for solvents that either dissolve the mixture only upon heating (indicating that cooling might induce crystallization) or in which the mixture is sparingly soluble.
-
Test Anti-Solvents: For solvents where the salts are soluble, test the addition of anti-solvents (e.g., water, hexane, diethyl ether) to see if a precipitate forms.
-
Optimize Conditions: Once a promising solvent or solvent/anti-solvent system is identified, optimize the concentration, cooling rate, and stirring to achieve selective crystallization of one diastereomer.
Question: The enantiomeric excess (ee) of my crystallized diastereomeric salt is low. How can I improve the purity?
Low ee indicates that the less soluble diastereomer is co-precipitating with the more soluble one.
Underlying Causes & Solutions:
-
Similar Solubilities: The solubilities of the two diastereomeric salts in the chosen solvent system may be too similar for effective separation. Further solvent screening is necessary.[8]
-
Thermodynamic vs. Kinetic Control: Rapid crystallization may be under kinetic control, trapping the undesired diastereomer.[9] A slower crystallization process, closer to thermodynamic equilibrium, often yields higher purity.
-
Recrystallization: A single crystallization is often insufficient. Recrystallizing the obtained solid from the same or a different solvent system can significantly enhance the enantiomeric purity.
Troubleshooting Diastereomeric Salt Crystallization
| Problem | Potential Cause | Suggested Solution |
| No Crystals Form | High solubility of diastereomeric salts. | Screen different solvents; use an anti-solvent; increase concentration.[8] |
| Oiling Out | Supersaturation is reached too quickly. | Slow down the cooling rate; add anti-solvent more slowly; use a solvent mixture.[8] |
| Low Enantiomeric Excess | Co-crystallization of both diastereomers. | Recrystallize the product; screen for a more selective solvent system; ensure slow crystallization. |
| Low Yield | The desired diastereomer has significant solubility. | Lower the crystallization temperature; use an anti-solvent to reduce solubility. |
Enzymatic Kinetic Resolution
Question: My enzymatic kinetic resolution of a 3,4-disubstituted pyrrolidine derivative is very slow or not proceeding. What are the possible reasons?
Enzymatic resolutions are highly specific, and reaction conditions must be carefully optimized.
Underlying Causes & Solutions:
-
Incorrect Enzyme: The chosen enzyme (often a lipase) may not accept your specific substrate.[10] It is often necessary to screen a panel of different enzymes to find one with good activity and selectivity.[11] For example, lipases such as Candida antarctica lipase B (CAL-B) are commonly used.[12][13]
-
Sub-optimal pH and Temperature: Every enzyme has an optimal pH and temperature range for its activity. Operating outside of this range can lead to low or no activity. Consult the literature or the enzyme supplier for the recommended conditions.
-
Poor Substrate Solubility: Many organic substrates have low solubility in the aqueous buffers typically used for enzymatic reactions. The addition of a co-solvent (e.g., THF, t-butanol) can improve solubility, but high concentrations may denature the enzyme.
-
Enzyme Inhibition: The substrate or product of the reaction may inhibit the enzyme, leading to a decrease in reaction rate over time.
Experimental Protocol: Screening for Enzymatic Resolution
-
Substrate Preparation: Prepare a suitable derivative of your pyrrolidine for the enzymatic reaction (e.g., an ester for hydrolysis by a lipase).[14]
-
Enzyme Screening: Set up a parallel screen of several lipases (e.g., CAL-A, CAL-B, Lipase AS) in small-scale reactions.[11][14]
-
Reaction Conditions:
-
Disperse the racemic substrate in a phosphate buffer (e.g., 0.1 M, pH 7.5).[14]
-
Add a small amount of each enzyme to its respective reaction vessel.
-
Stir the reactions at a controlled temperature (e.g., 30°C).
-
-
Monitoring: Monitor the reactions over time (e.g., at 2, 4, 8, and 24 hours) by taking small aliquots and analyzing them by chiral HPLC to determine both the conversion and the enantiomeric excess of the remaining substrate and the product.
-
Selection: Choose the enzyme that provides close to 50% conversion with the highest enantiomeric excess for further optimization.
Frequently Asked Questions (FAQs)
Q1: What are the main methods for resolving enantiomers of 3,4-disubstituted pyrrolidines?
The three primary methods are:
-
Chiral Chromatography: This involves the direct separation of enantiomers on a chiral stationary phase (CSP) and is widely used for both analytical and preparative scales.[14]
-
Diastereomeric Salt Crystallization: A classical method where the racemic pyrrolidine (if it's an acid or a base) is reacted with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for their separation by crystallization.[][14]
-
Kinetic Resolution: This method uses a chiral catalyst or an enzyme to selectively react with one enantiomer of the racemic mixture at a faster rate, leaving the unreacted enantiomer enriched.[10]
Q2: How do I choose between these resolution methods?
The choice depends on several factors:
-
Scale: For small-scale analytical work and purification (<1g), chiral HPLC is often the most straightforward. For larger, industrial-scale separations, diastereomeric salt crystallization is often more cost-effective.[15]
-
Functionality of the Pyrrolidine: Diastereomeric salt formation requires an acidic or basic handle on the molecule. Enzymatic resolution often requires a specific functional group that the enzyme can act upon (e.g., an ester). Chiral chromatography is generally the most versatile in this regard.
-
Desired Purity: All three methods can achieve high enantiomeric purity (>99% ee), but may require optimization and multiple steps (like recrystallization).
Q3: Can I use an achiral HPLC column to determine enantiomeric excess?
Yes, this is an indirect method. You must first react your racemic pyrrolidine with a chiral derivatizing agent to form a pair of diastereomers.[14] These diastereomers can then be separated on a standard achiral column (like a C18 column).[14] The relative peak areas of the diastereomers will correspond to the enantiomeric ratio of your original sample.
Visual Workflows
DOT Script for Method Selection
Caption: Decision tree for selecting a chiral resolution method.
DOT Script for Diastereomeric Salt Crystallization Troubleshooting
Caption: Troubleshooting workflow for diastereomeric salt crystallization.
References
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
- Diastereodivergent Parallel Kinetic Resolution of Racemic 2-Substituted Pyrrolidines via Iridium-Catalyzed C(sp 3 )–H Borylation. ACS Publications.
- Scheme 23 Resolution of disubstituted pyrrolidine 90 via enzyme... ResearchGate.
- Kinetic resolution of racemic disubstituted 1-pyrrolines via asymmetric reduction with a chiral titanocene catalyst. Journal of the American Chemical Society.
- Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online.
- Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing).
- Chiral Resolution and Separation Services. BOC Sciences.
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH.
- A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem.
- Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K.
- overcoming solubility issues during diastereomeric salt crystallization. Benchchem.
- A new path to enantioselective substituted pyrrolidines. Mapping Ignorance.
- Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe.
- Enzymatic Resolution of N-Substituted-β-prolines. Organic Process Research & Development - ACS Publications.
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Trouble with chiral separations. Chromatography Today.
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect.
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters - ACS Publications.
- Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (−)-Paroxetine. ResearchGate.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
- chiral columns. HPLC.eu.
Sources
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- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
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- 4. chromatographytoday.com [chromatographytoday.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hplc.eu [hplc.eu]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
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Technical Support Center: Purification of Polar Pyrrolidinyl Methanol Intermediates
Welcome to the technical support center for the purification of polar pyrrolidinyl methanol intermediates. These aminol structures are invaluable building blocks in pharmaceutical development, but their inherent polarity and basicity present significant purification challenges.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome these hurdles. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the high-level questions frequently encountered when working with these challenging molecules.
Q1: Why is my pyrrolidinyl methanol intermediate so difficult to purify using standard silica gel chromatography?
A: The difficulty arises from a fundamental mismatch between the compound and the stationary phase. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[2] Your pyrrolidinyl methanol intermediate, containing a basic amine, engages in a strong acid-base interaction with the silica.[2] This leads to several common problems:
-
Irreversible Adsorption: The compound sticks so strongly it cannot be eluted, resulting in significant yield loss.
-
Peak Tailing: The compound elutes slowly and asymmetrically (a "streaky" peak), leading to poor separation from impurities.[3]
-
On-Column Degradation: The acidic environment can sometimes catalyze the degradation of sensitive molecules.
Q2: What is the best first-pass purification strategy for a crude reaction mixture?
A: For most crude mixtures, a liquid-liquid acid-base extraction is the most effective initial purification step.[4][5] This technique exploits the basicity of the amine to selectively move it from an organic solvent into an aqueous acidic layer, leaving behind non-basic impurities.[6] The amine can then be recovered by basifying the aqueous layer and re-extracting it into an organic solvent.[5] This process is excellent for removing a large portion of neutral and acidic impurities before proceeding to more refined techniques like chromatography.
Q3: How can I improve the peak shape of my basic compound during column chromatography?
A: To prevent peak tailing on silica gel, you must mitigate the strong interaction with the acidic silanol groups. This can be achieved in two primary ways:
-
Mobile Phase Modification: Add a small amount of a competing base to your mobile phase (eluent). Common choices include triethylamine (typically 0.1-1%) or a solution of ammonia in methanol (e.g., 1-10% of a 7N solution in methanol mixed with dichloromethane).[2][7] These additives compete for the acidic sites on the silica, allowing your compound to travel through the column more freely.
-
Alternative Stationary Phases: Use a stationary phase that is less acidic or inherently basic. Options include basic alumina or, more effectively, amine-functionalized silica.[2][7][8] These phases are specifically designed to improve the chromatography of basic compounds.
Q4: When should I consider forming a salt of my amine for purification?
A: Forming a salt, such as a hydrochloride (HCl) or tartrate salt, is an excellent strategy for final purification, particularly when you need to achieve very high purity.[9] Amines often form highly crystalline salts, making them ideal candidates for recrystallization .[10] This is especially useful if the free-base form of your amine is an oil or a low-melting solid that is difficult to crystallize. The salt can be precipitated from a suitable organic solvent, filtered, and washed to remove soluble impurities.[9]
Q5: What are the best analytical techniques to assess the purity of my final compound?
A: A combination of techniques is always recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis, capable of quantifying impurities with high precision.[11][12]
-
Gas Chromatography (GC): Suitable if your compound is volatile and thermally stable. It is excellent for detecting residual solvents and volatile impurities.[11][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) against a certified standard. It is excellent for confirming the structure of your main component and identifying structural isomers or related impurities.[12]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it provides mass information that is critical for identifying unknown impurities.[12]
Part 2: Troubleshooting Guides & Protocols
This section provides detailed solutions to specific experimental problems, complete with step-by-step protocols and workflow diagrams.
Guide 1: Acid-Base Extraction Workflow
Acid-base extraction is a powerful, yet often tricky, technique. Common issues include emulsion formation and poor recovery.
Troubleshooting Common Issues:
-
Problem: An emulsion forms at the interface of the organic and aqueous layers.
-
Cause: The two layers are not separating cleanly, often due to high concentrations or fine particulates.
-
Solution:
-
Let the separatory funnel stand undisturbed for 10-20 minutes.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated aqueous NaCl solution); this increases the ionic strength of the aqueous layer, often forcing the separation.
-
If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.
-
-
-
Problem: Low recovery of the amine after extraction.
-
Cause: The amine may have some water solubility even in its free-base form, or the extractions were incomplete.
-
Solution:
-
Perform multiple extractions (3-4 times) with smaller volumes of organic solvent rather than one large extraction.
-
Before re-extracting the free base, ensure the aqueous layer is sufficiently basic (pH > 10) to fully deprotonate the amine salt.
-
"Salt out" the product by saturating the aqueous layer with NaCl before the final extraction. This reduces the solubility of the organic compound in the aqueous phase.
-
-
This protocol assumes your crude product contains the desired basic pyrrolidinyl methanol intermediate along with neutral and/or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane (DCM), ethyl acetate, or diethyl ether).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute acidic solution (e.g., 1 M HCl).
-
Separation (I): Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently, venting frequently. Allow the layers to separate. The protonated amine salt will be in the aqueous layer, while neutral impurities remain in the organic layer. Drain the lower (aqueous) layer into a clean flask.
-
Repeat: Repeat the acidic extraction on the organic layer 1-2 more times to ensure complete transfer of the amine. Combine all aqueous extracts.
-
Wash (Optional): If acidic impurities are present, wash the initial organic layer with a dilute base (e.g., saturated NaHCO₃ solution) to remove them.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a strong base (e.g., 5 M NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper). The amine salt will be converted back to the neutral, water-insoluble free base.
-
Final Extraction: Return the basified aqueous solution to the separatory funnel. Extract the free base back into an organic solvent (e.g., DCM) 3-4 times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.
Caption: Workflow for purifying a basic amine from impurities.
Guide 2: Column Chromatography Strategies
When extraction is insufficient, chromatography is the next step. Choosing the right conditions is critical for success.
Caption: Selecting the right chromatography method for polar amines.
| Stationary Phase | Typical Mobile Phase | Pros | Cons | Best For... |
| Standard Silica Gel | Hexane/Ethyl Acetate, DCM/Methanol | Inexpensive, widely available, high resolving power for many compounds.[14] | Acidic nature causes tailing and loss of basic compounds.[2] | Non-basic or weakly basic compounds; initial screening. |
| Amine-Functionalized Silica | Hexane/Ethyl Acetate | Excellent peak shape for basic compounds, reduces tailing, improves recovery.[2][8] | More expensive than standard silica. | Purifying secondary and tertiary amines that behave poorly on silica. |
| Alumina (Basic/Neutral) | Hexane/Ethyl Acetate, DCM | Can be effective for amines, less acidic than silica.[7] | Lower resolving power than silica, can have variable activity. | Simple separations of basic compounds where silica fails. |
| Reverse-Phase (C18) | Acetonitrile/Water, Methanol/Water | Good for separating compounds by hydrophobicity. | Highly polar compounds like aminols often have poor or no retention.[15] | Less polar derivatives of the core structure. |
| HILIC | Acetonitrile/Aqueous Buffer | Excellent retention and separation of very polar, water-soluble compounds.[16][17] | Requires careful solvent selection and column equilibration. | Extremely polar intermediates that elute in the void volume on C18.[17] |
| SFC (various phases) | Supercritical CO₂ with Methanol modifier | Very fast, high efficiency, environmentally friendly ("green"), suitable for a wide polarity range.[18][19] | Requires specialized equipment.[20] | High-throughput purification and chiral separations.[18] |
Guide 3: Recrystallization Protocol
Recrystallization is often the final step to obtain material with >99% purity. It can be performed on the free base or a salt.
Troubleshooting Common Issues:
-
Problem: The compound "oils out" instead of forming crystals.
-
Cause: The solution is too supersaturated, or the boiling point of the solvent is higher than the melting point of the solute.
-
Solution: Add more solvent to dissolve the oil, then allow it to cool much more slowly. Try a lower-boiling point solvent system. Use a seed crystal from a previous batch if available. Gently scratch the inside of the flask with a glass rod at the liquid-air interface to initiate nucleation.
-
-
Problem: No crystals form, even after cooling.
-
Cause: The solution is not saturated enough, or the compound has very high solubility in the chosen solvent.
-
Solution: Evaporate some of the solvent to increase the concentration. Try adding a co-solvent in which your compound is insoluble (an "anti-solvent") dropwise until the solution becomes cloudy, then warm slightly to clarify and cool slowly.
-
-
Dissolve Free Base: Dissolve the purified (but not yet crystalline) amine free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).[10]
-
Add Acid: Slowly add a solution of acid (e.g., HCl in diethyl ether or dioxane) dropwise while stirring. A precipitate (the amine salt) should form immediately.[9]
-
Isolate Crude Salt: Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallize: Transfer the crude salt to a clean flask. Add a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or acetonitrile) until the solid just dissolves.[1][21]
-
Crystallize: Cover the flask and allow it to cool slowly to room temperature, then further cool in an ice bath or refrigerator to maximize crystal formation.
-
Collect Pure Crystals: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
Chromatography Today. How Good is SFC for Polar Analytes? [https://www.chromatographytoday.com/news/sfc-sfe-sample-prep/3 SFC/how-good-is-sfc-for-polar-analytes/37053]([Link] SFC/how-good-is-sfc-for-polar-analytes/37053)
-
Teledyne LABS. What is Supercritical Fluid Chromatography (SFC) Chromatography?[Link]
-
JoVE. Video: Supercritical Fluid Chromatography. (2024). [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022). [Link]
-
Agilent Technologies, Inc. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS.[Link]
-
Faraday Discussions (RSC Publishing). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR).[Link]
-
Wikipedia. Acid–base extraction.[Link]
-
Biotage. Is there an easy way to purify organic amines? (2023). [Link]
- Google Patents.
-
Reddit. r/Chempros - Amine workup. (2024). [Link]
-
Agilent Technologies, Inc. Amines and ammonia Analysis of impurities in amine streams.[Link]
- Google Patents.
-
Reaction Chemistry & Engineering (RSC Publishing). Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). [Link]
-
Diplomata Comercial. Amine Product Testing: Ensuring Quality and Purity in Amines.[Link]
-
Erowid. Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane.[Link]
-
ResearchGate. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.[Link]
-
University of Rochester. Flash Column Chromatography.[Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). [Link]
-
Reddit. r/Chempros - Purification of strong polar and basic compounds. (2023). [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (2023). [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography.[Link]
-
Wikipedia. Column chromatography.[Link]
-
PMC. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024). [Link]
-
LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2026). [Link]
-
Lab Manager. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026). [Link]
-
ResearchGate. The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine. (2025). [Link]
-
Biotage. What can I use to purify polar reaction mixtures? (2023). [Link]
-
PMC - NIH. Recent trends in the impurity profile of pharmaceuticals.[Link]
-
PMC - NIH. Small Polar Molecules: A Challenge in Marine Chemical Ecology.[Link]
-
ResearchGate. How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? (2019). [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). [Link]
-
Biotage. Methanol as an Alternative Mobile Phase Solvent for Reversed-Phase Peptide Purification.[Link]
- Google Patents.
-
ResearchGate. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). [Link]
-
ACS Publications. Effect of Chirality on the Compression of 2-(2-Oxo-1-pyrrolidinyl)butyramide: A Tale of Two Crystals. (2020). [Link]
-
PMC. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample. (2016). [Link]
-
SlideShare. Methanol Synthesis Loop Troubleshooting.[Link]
-
YouTube. Dealing with methanol when distilling. (2022). [Link]
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- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 10. Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane [erowid.org]
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- 20. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 21. EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them - Google Patents [patents.google.com]
Technical Support Center: Optimizing Stereoselectivity in 3-Aryl Pyrrolidine Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the stereoselective synthesis of 3-aryl pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming common challenges in these complex syntheses. The 3-aryl pyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3][4] Achieving precise control over its stereochemistry is therefore paramount.
This center provides a series of frequently asked questions (FAQs) to build foundational knowledge, followed by detailed troubleshooting guides for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for accessing stereodefined 3-aryl pyrrolidines?
There are several robust methods, each with distinct advantages. The most common strategies include:
-
[3+2] Cycloaddition Reactions: This is one of the most powerful methods, typically involving the reaction of an azomethine ylide with an activated alkene (dipolarophile).[5][6][7] Catalytic asymmetric versions of this reaction can generate multiple stereocenters with high control.[8] The stereochemical outcome is governed by the geometry of the transition state, which can be influenced by catalysts, ligands, and reaction conditions.[6]
-
Michael Addition Reactions: This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, followed by cyclization. Organocatalytic asymmetric Michael additions have been developed to produce highly enantioenriched pyrrolidine precursors.[9][10][11][12]
-
Palladium-Catalyzed C-H Arylation: This modern strategy involves the direct functionalization of a C(sp³)-H bond on the pyrrolidine ring.[13][14] By using directing groups, high regio- and stereoselectivity can be achieved, often affording cis-substituted products.[13][14] A related approach is the hydroarylation of pyrrolines, which provides direct access to 3-aryl pyrrolidines.[1][2]
-
Enantioselective Conjugate Addition of Arylboronic Acids: Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to fumaric esters or other activated alkenes can produce chiral 2-arylsuccinic esters, which are versatile precursors to 3-arylpyrrolidines.[15][16]
Q2: How do electronic and steric factors of the substrates influence stereoselectivity in a [3+2] cycloaddition?
The electronic and steric properties of both the 1,3-dipole (e.g., azomethine ylide) and the dipolarophile are critical in determining the stereochemical outcome.
-
Electronic Effects: According to Frontier Molecular Orbital (FMO) theory, the reaction rate and regioselectivity are controlled by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice-versa).[5][7] Electron-withdrawing groups on the dipolarophile lower its LUMO energy, accelerating the reaction and often enhancing selectivity.
-
Steric Effects: Steric hindrance plays a crucial role in favoring one diastereomeric transition state over another (exo vs. endo).[5] Bulky substituents on either reactant will orient themselves to minimize steric clash in the transition state, thereby directing the stereochemical pathway. For instance, the diastereoselectivity of 1,3-dipolar cycloadditions can be highly dependent on the substitution pattern of the aryl ring on the dipolarophile.[5]
Q3: What is the fundamental role of a chiral catalyst in achieving high enantioselectivity?
A chiral catalyst, whether a metal-ligand complex or an organocatalyst, creates a chiral environment that differentiates the energies of the transition states leading to the two possible enantiomers.[17]
-
In metal-catalyzed reactions (e.g., Ag(I) or Cu(I) with a chiral ligand), the metal coordinates to both the dipole and dipolarophile, holding them in a specific orientation within the chiral ligand's asymmetric pocket.[17] This pre-organization favors one facial approach, leading to the preferential formation of one enantiomer. The choice of both the metal and the ligand is crucial, as their ratio and structure can dramatically influence the enantiomeric excess (ee).[17]
-
In organocatalysis , a chiral molecule (like a proline derivative) forms a transient, covalent intermediate (e.g., an enamine or iminium ion) with one of the reactants. This intermediate then reacts with the second substrate, with the catalyst's chiral scaffold sterically shielding one face of the intermediate, guiding the incoming reactant to the other face.[18]
Troubleshooting & Optimization Guides
This section addresses specific challenges encountered during the synthesis of 3-aryl pyrrolidines.
Problem 1: Low Diastereoselectivity (e.g., poor endo/exo or cis/trans ratio)
Initial Observation: Your crude ¹H NMR or LC-MS analysis shows a mixture of diastereomers with a ratio below your target (e.g., 1:1 or 2:1 instead of >10:1).
Causality & Troubleshooting Workflow: Low diastereoselectivity arises when the energy difference between the competing diastereomeric transition states is small. Several factors can be tuned to increase this energy gap.
Caption: Workflow for troubleshooting low diastereoselectivity.
Detailed Action Plan:
-
Temperature Optimization: This is often the most impactful first step. Lowering the reaction temperature generally increases selectivity because the reaction becomes more sensitive to small differences in activation energy between the two pathways.[17]
-
Action: Run the reaction at 0 °C, -20 °C, and -78 °C. Monitor reaction times, as they will likely increase.
-
-
Solvent Screening: The solvent can significantly influence transition state geometry and stability through polarity and coordination effects.[17]
-
Action: Screen a range of solvents with varying polarities (e.g., Toluene, THF, CH₂Cl₂, Acetonitrile). For some cycloadditions, sterically hindered alcohols like isopropanol or tert-butanol have been shown to improve selectivity over methanol.[17]
-
-
Catalyst and Ligand Modification: The steric and electronic properties of the catalyst or ligand are paramount.
-
For Metal-Catalyzed Reactions: Screen ligands with different steric bulk or electronic properties. For example, in palladium-catalyzed reactions, phosphoramidite ligands have proven effective.[19] For silver-catalyzed cycloadditions, varying the chiral ligand can even switch the diastereoselectivity from exo to endo.[20]
-
For Organocatalyzed Reactions: Small modifications to the catalyst scaffold, such as changing a functional group from a carboxylic acid to an amide, can alter its hydrogen-bonding capabilities and steric profile, dramatically impacting stereocontrol.[21]
-
-
Substrate Modification: If possible, altering the substrates can create a stronger steric or electronic bias.
-
Action: Change the N-protecting group (e.g., from Boc to Cbz) or modify substituents on the aryl ring. An N-Boc protected imine, for example, has shown excellent results in certain palladium-catalyzed reactions.[19]
-
Problem 2: Low Enantioselectivity (Poor ee)
Initial Observation: Chiral HPLC analysis of your product shows a low enantiomeric excess (ee).
Causality & Troubleshooting Workflow: Low ee indicates that the chiral catalyst is not effectively discriminating between the two prochiral faces of the substrate. This can be due to an ill-suited catalyst, catalyst deactivation, or a competing non-catalyzed background reaction.
Detailed Action Plan:
-
Screen Chiral Ligands/Catalysts: This is the most critical variable. The chosen catalyst may simply not be optimal for your specific substrate.
-
Action: Screen a library of structurally diverse chiral ligands (e.g., BOX, PyBOX, phosphoramidites, chiral dienes) or organocatalysts (e.g., different proline derivatives, Cinchona alkaloids).[15][18][19][22] Even subtle changes in the ligand's structure, like the size of substituents, can have a profound impact on enantioselectivity.[23]
-
-
Optimize Metal-to-Ligand Ratio: For metal-catalyzed reactions, an incorrect ratio can lead to the formation of less selective or inactive catalytic species.[17]
-
Action: Systematically vary the metal:ligand ratio (e.g., 1:1, 1:1.2, 1:2) to find the optimal balance.
-
-
Check for Catalyst Purity and Deactivation: Catalysts are often sensitive to air and moisture. Impurities in reagents or solvents can poison the catalyst.
-
Action: Ensure all reagents and solvents are pure and dry. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).[17] Verify the stability of the catalyst under the reaction conditions.
-
-
Adjust Temperature and Concentration:
Data Presentation: Impact of Reaction Conditions on Stereoselectivity
The following table summarizes representative data illustrating how modifying reaction parameters can optimize stereoselectivity in a [3+2] cycloaddition.
| Entry | Catalyst/Ligand | Solvent | Temp (°C) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | AgOAc / Ligand A | Toluene | 25 | 5:1 | 75 |
| 2 | AgOAc / Ligand A | Toluene | 0 | 12:1 | 92 |
| 3 | AgOAc / Ligand A | CH₂Cl₂ | 0 | 8:1 | 85 |
| 4 | AgOAc / Ligand B | Toluene | 0 | >20:1 | 99 |
| 5 | Cu(OTf)₂ / Ligand B | Toluene | 0 | >20:1 | 97 |
This is illustrative data based on general principles found in the literature.[8][17][19][21]
Experimental Protocol: Asymmetric Silver-Catalyzed [3+2] Cycloaddition
This protocol provides a general guideline for the synthesis of a 3-aryl-pyrrolidine derivative via a silver-catalyzed 1,3-dipolar cycloaddition of an azomethine ylide with an alkene.[8][20]
Caption: Experimental workflow for asymmetric cycloaddition.
Materials:
-
Silver Acetate (AgOAc, 5 mol%)
-
Chiral Ligand (e.g., ThioClickFerrophos, 5.5 mol%)[20]
-
Glycine Imino Ester derivative (1.0 equiv)
-
Aryl-substituted Alkene (e.g., 5-arylidene-1,3-thiazolidine-2,4-dione, 1.2 equiv)[17]
-
Base (e.g., DIPEA, 20 mol%)
-
Anhydrous Solvent (e.g., THF, 0.1 M)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add Silver Acetate (0.05 mmol) and the chiral ligand (0.055 mmol).
-
Solvent Addition: Add anhydrous THF (10 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reagent Addition: Add the aryl-substituted alkene (1.2 mmol) followed by the glycine imino ester (1.0 mmol) and the base (DIPEA, 0.2 mmol).
-
Reaction: Stir the reaction mixture vigorously at the optimized temperature (e.g., 0 °C) for the required time (typically 12-48 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient).
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio from the crude ¹H NMR spectrum and the enantiomeric excess by chiral HPLC analysis.
References
- Technical Support Center: Stereoselective Synthesis of Pyrrolidines - Benchchem.
- Optimization of reaction conditions for stereoselective pyrrolidine synthesis. - Benchchem.
- Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry.
- 1,3-Dipolar cycloaddition. Wikipedia.
- Regio- and Stereospecific Synthesis of C‑3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)
- Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters.
- Organocatalytic enantioselective synthesis of N-alkyl/aryl-3-alkyl-pyrrolidine-2,5-dione in brine. Buchler GmbH.
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters.
- Preparation of chiral 3-arylpyrrolidines via the enantioselective 1,4-addition of arylboronic acids to fumaric esters catalyzed by Rh(I)/chiral diene complexes. PubMed.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing).
- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
- Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)
- Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC - NIH.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar.
- Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - C(sp3) Coupling.
- Preparation of Chiral 3-Arylpyrrolidines via the Enantioselective 1,4-Addition of Arylboronic Acids to Fumaric Esters Catalyzed by Rh(I)/Chiral Diene Complexes. OUCI.
- Technical Support Center: (R)-Pyrrolidine-3-carboxylic Acid in Stereoselective Synthesis. Benchchem.
- Diastereoselectivity Switch in the Synthesis of Spirocyclic Pyrrolidine Deriv
- Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroaryl
- (PDF) Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.
- Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
Sources
- 1. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.lancaster-university.uk [research.lancaster-university.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Michael Addition, 1,3-diketones, maleimide derivatives, N-alkyl/aryl-3-alkyl-pyrrolidine-2,5-dione, Dihydroquinine Base - Buchler GmbH [buchler-gmbh.com]
- 10. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Preparation of chiral 3-arylpyrrolidines via the enantioselective 1,4-addition of arylboronic acids to fumaric esters catalyzed by Rh(I)/chiral diene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation of Chiral 3-Arylpyrrolidines via the Enantioselective 1,4-Addition of Arylboronic Acids to Fumaric Esters C… [ouci.dntb.gov.ua]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Comparative Guide: 3-Methoxy vs. 4-Methoxy Phenyl Pyrrolidine Activity
[1][2]
Part 1: Executive Summary & Structural Logic
In the landscape of substituted cathinones and pyrrolidinophenones, the position of the substituent on the phenyl ring acts as a critical "molecular switch" for pharmacological potency and transporter selectivity. This guide compares 4-methoxy-α-pyrrolidinopentiophenone (4-MeO-α-PVP) with its positional isomer 3-methoxy-α-pyrrolidinopentiophenone (3-MeO-α-PVP) .[1]
The Core Distinction:
-
4-MeO-α-PVP is a potent, selective Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) inhibitor.[1][2] It retains significant psychostimulant activity characteristic of the α-PVP scaffold.[1]
-
3-MeO-α-PVP represents a "scaffold mismatch."[1] Structure-Activity Relationship (SAR) data across the cathinone class consistently demonstrates that meta (3-position) substitution sterically hinders binding within the S1 pocket of the DAT, resulting in significantly reduced potency compared to the para (4-position) isomer.[1]
Part 2: Pharmacological Activity & SAR Analysis
Comparative Transporter Inhibition Profile[4]
The following data synthesizes experimental IC50 values for the 4-methoxy isomer and comparative SAR projections for the 3-methoxy isomer based on homologous series (e.g., methcathinones and PVP analogs).
| Target Protein | 4-MeO-α-PVP Activity (Experimental) | 3-MeO-α-PVP Activity (SAR Projection) | Physiological Implication |
| DAT (Dopamine) | IC50: ~112 nM [1] | Predicted IC50: >1000 nM | 4-MeO induces robust locomotor stimulation; 3-MeO is likely sub-threshold or weakly active.[1] |
| NET (Norepinephrine) | Potent Inhibitor | Weak Inhibitor | 4-MeO drives sympathomimetic effects (tachycardia, hypertension). |
| SERT (Serotonin) | IC50: ~4180 nM [1] | Negligible Affinity | High DAT/SERT ratio (37:1) in 4-MeO indicates low entactogenic potential compared to MDMA.[1] |
| Selectivity Ratio | DAT > NET >> SERT | Non-Selective / Weak | 4-MeO is a classic psychostimulant; 3-MeO lacks the requisite pharmacophore alignment.[1] |
Mechanism of Action: The "Position Switch"
The pyrrolidine ring confers high lipophilicity and blood-brain barrier permeability.[1] However, the phenyl ring substitution dictates the binding orientation.
-
4-Position (Para): The methoxy group extends into the hydrophobic sub-pocket of the transporter, mimicking the steric bulk of the propyl/pentyl chain of the parent pyrovalerone, stabilizing the inhibitor-transporter complex.[1]
-
3-Position (Meta): The methoxy group creates a steric clash with the transmembrane helices (specifically TM3 and TM8) of the DAT, destabilizing binding.[1] This phenomenon is observed in the parallel comparison of 3-MMC vs. 4-MMC, where 3-substitution consistently lowers monoamine transporter affinity [2].[1]
Figure 1: SAR Logic Flowchart illustrating the divergent pharmacological outcomes of phenyl ring substitution.
Part 3: Metabolic Stability & Toxicology[1][3]
Understanding the metabolic fate is crucial for identifying biomarkers in toxicological screening.[1]
Metabolic Pathways (Human Liver Microsomes - HLM)
Both isomers undergo oxidative metabolism, but the regiochemistry of the methoxy group influences the rate of O-demethylation.[1]
-
4-MeO-α-PVP:
-
3-MeO-α-PVP:
-
Likely undergoes faster O-demethylation due to the higher electron density and accessibility at the meta position in some metabolic environments, though specific kinetic data is sparse.[1]
-
Figure 2: Primary metabolic pathway for 4-MeO-α-PVP.[1] The 3-methoxy isomer follows a structurally analogous but kinetically distinct path.[1]
Part 4: Experimental Protocols
Protocol: Monoamine Transporter Uptake Inhibition Assay
Objective: To determine IC50 values for DAT, NET, and SERT.
Reagents:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands:
, , .[3] -
Reference standards: Cocaine (DAT), Nisoxetine (NET), Fluoxetine (SERT).
Workflow:
-
Cell Preparation: Harvest cells and resuspend in Krebs-HEPES buffer (pH 7.4).
-
Incubation:
-
Aliquot
cells/well into 96-well plates. -
Add test compound (3-MeO or 4-MeO) at concentrations ranging from
to .[1] -
Incubate for 10 min at 25°C.
-
-
Uptake Initiation: Add respective radioligand (final conc. 20 nM). Incubate for 10 min.
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Fit data to a non-linear regression model (Sigmoidal Dose-Response) to calculate IC50.
Protocol: Synthesis of 4-Methoxy-α-PVP (Alpha-Bromination Route)
Note: This protocol is for analytical standard preparation only.
-
Precursor: Start with 4-methoxyvalerophenone .
-
Bromination: Dissolve precursor in dichloromethane (DCM). Add 1.05 eq of Bromine (
) dropwise at 0°C. Stir for 1 hour to form 2-bromo-1-(4-methoxyphenyl)pentan-1-one . -
Amination: Dissolve the
-bromo ketone in cold acetonitrile. Add 2.5 eq of pyrrolidine dropwise (exothermic). -
Workup: Stir for 2 hours. Remove solvent.[1] Partition between water and ethyl acetate.[1]
-
Salt Formation: Acidify the organic layer with HCl/Ether to precipitate 4-MeO-α-PVP HCl . Recrystallize from acetone.
Part 5: References
-
Eshleman, A. J., et al. (2017). Pharmacology of novel synthetic stimulants structurally related to the "bath salts" constituent 3,4-methylenedioxypyrovalerone (MDPV).[1] Neuropharmacology.[1][3] Link
-
Nadal-Gratacós, N., et al. (2022).[1][4] Neuropsychopharmacology of Emerging Drugs of Abuse: meta- and para-Halogen-Ring-Substituted α-PVP Derivatives.[1][4] International Journal of Molecular Sciences.[1] Link
-
Shima, N., et al. (2015). 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry.[1] Forensic Toxicology.[1][5] Link
-
Marusich, J. A., et al. (2014). Pharmacological effects of methamphetamine and alpha-PVP in rats.[1][6] Psychopharmacology.[1][2][7] Link
Sources
- 1. 3-MeO-PCP - Wikipedia [en.wikipedia.org]
- 2. aklagare.se [aklagare.se]
- 3. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Safety Operating Guide
Personal protective equipment for handling [4-(3-Methoxyphenyl)-3-pyrrolidinyl]methanol
Technical Safety & Handling Guide: [4-(3-Methoxyphenyl)-3-pyrrolidinyl]methanol
Executive Safety Summary
This compound is a functionalized pyrrolidine intermediate commonly used in the synthesis of GPCR ligands and kinase inhibitors. As a secondary amine with a benzylic-like architecture, it presents a dual hazard profile: corrosivity typical of organic bases and unknown systemic toxicity characteristic of novel chemical entities (NCEs).
Core Directive: Treat this compound as a Category 3/4 High-Potency Intermediate . Standard "lab safety" is insufficient; you must employ a containment-first approach. The absence of specific toxicological data (LD50/LC50) requires the assumption of high toxicity until proven otherwise.
Hazard Assessment & Risk Profiling
Before selecting PPE, we must define the enemy. The chemical structure dictates the risk:
| Structural Motif | Associated Hazard | Operational Implication |
| Pyrrolidine Ring (2° Amine) | Corrosive / Caustic | Causes immediate skin/eye burns; high risk of corneal damage. |
| Hydroxymethyl Group | Polarity / Absorption | Increases water solubility, facilitating rapid mucosal absorption. |
| Methoxyphenyl Moiety | Systemic Toxicity | Potential metabolic activation to reactive quinones; risk of sensitization. |
| Physical State | Solid / Viscous Oil | If solid: Dust inhalation risk.[1][2][3] If oil: Surface adhesion and contact transfer risk. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.[2]
A. Hand Protection (The "Double-Shell" Protocol)
Pyrrolidine derivatives are known permeators. Standard latex is useless; thin nitrile offers only minutes of protection against concentrated amines.
-
Inner Layer: 4 mil Nitrile (Inspection White/Blue). Acts as a sweat barrier and last line of defense.
-
Outer Layer: 8 mil Extended Cuff Nitrile or Neoprene (Green/Orange).
-
Protocol: Change outer gloves immediately upon any splash. Change both pairs every 2 hours of continuous handling.
B. Respiratory & Facial Protection
-
Primary: Work must be performed in a certified Chemical Fume Hood (Face velocity: 100 fpm).
-
Secondary (If outside hood): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.
-
Why? The amine functionality can release vapors (fishy odor) that are respiratory irritants. The P100 protects against particulate dust during weighing.
-
C. Body Protection
-
Standard: Tyvek® lab coat (closed front) or chemical-resistant apron over a cotton lab coat.
Operational Workflow: Safe Handling Protocol
This workflow minimizes exposure during the most critical phase: Transfer and Solubilization .
Figure 1: Safe Handling Workflow ensuring containment during high-risk transfer steps.
Detailed Steps:
-
Static Control (Weighing):
-
Pyrrolidine solids are often hygroscopic and prone to static charge.
-
Action: Use an anti-static gun on the weighing boat and spatula before contact. This prevents "flying powder" which causes invisible surface contamination.
-
-
The "Acid-Base" Trap (Solubilization):
-
Warning: Do not dissolve this amine directly in halogenated solvents (DCM/Chloroform) if they are old/unstabilized, as they may contain HCl, causing rapid precipitation or exotherms.
-
Protocol: Dissolve in neutral solvents (MeOH, THF) or base-washed DCM.
-
-
Transfer:
-
Never pour. Use a syringe or wide-bore pipette to transfer the solution into the reaction vessel to prevent dripping on the flask neck (a common source of glove contamination).
-
Emergency Response & Decontamination
In the event of exposure, speed is the only metric that matters.
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | Flush for 15+ mins with soap/water.[1][3] Do NOT use alcohol wipes. | Alcohol increases skin permeability, driving the amine deeper into the dermis. Water dilutes and mechanically removes it. |
| Eye Contact | Irrigate immediately. Hold eyelids open. | Amines saponify fatty tissues in the eye; damage is irreversible within seconds without dilution. |
| Spill (Solid) | Cover with wet paper towels, then scoop. | Wetting prevents dust generation. Do not dry sweep. |
| Spill (Liquid) | Absorb with Vermiculite or Sand .[4] | Do not use cellulose/paper alone for neat amines (potential heat generation). |
Waste Disposal & Inactivation
Proper disposal prevents downstream accidents in the waste stream (e.g., mixing amines with acid waste, causing geysers).
Figure 2: Waste Segregation Logic to prevent incompatible mixing.
-
Stream: Segregate into "Basic Organic Waste" .
-
Labeling: Explicitly write "Contains Organic Amines" on the tag. This alerts waste technicians not to consolidate this carboy with acidic waste streams.
-
Container: Use High-Density Polyethylene (HDPE). Avoid metal containers as amines can corrode certain alloys over time.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Pyrrolidinemethanol. Retrieved from
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Sigma-Aldrich. (2025).[5] Safety Data Sheet: Pyrrolidine. Retrieved from
-
PubChem. (n.d.). Compound Summary: Pyrrolidine Derivatives. National Library of Medicine. Retrieved from
(Note: While specific toxicological data for this compound is proprietary/sparse, the protocols above are derived from authoritative guidelines for handling Class 3 Corrosive/Toxic Organic Amines.)
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
